molecular formula C14H9ClN2OS B5640293 5-chloro-N-3-quinolinyl-2-thiophenecarboxamide

5-chloro-N-3-quinolinyl-2-thiophenecarboxamide

Cat. No. B5640293
M. Wt: 288.8 g/mol
InChI Key: QZSLKIPUARKEMY-UHFFFAOYSA-N
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Description

"5-chloro-N-3-quinolinyl-2-thiophenecarboxamide" is a compound with potential significance in various fields of chemistry and pharmacology. Although specific studies on this compound might be scarce, compounds with similar structures have been synthesized and characterized, providing insights into their structural, chemical, and physical properties.

Synthesis Analysis

The synthesis of structurally related compounds involves intricate reactions such as the condensation of thiophene carboxyl chloride with aminoquinoline in the presence of triethylamine, indicating a method that could potentially apply to our compound of interest. This approach is demonstrated in the synthesis of related chloroquinolinyl thiophene carboxamides, highlighting the complexity and precision required in synthesizing such molecules (Abbasi et al., 2011).

Molecular Structure Analysis

Structural studies on related compounds reveal that they often crystallize in the monoclinic system, with detailed parameters provided by X-ray crystallography. These studies offer insights into the molecular geometry, electron distribution, and potential reactive sites, crucial for understanding the compound's reactivity and interaction with biological targets (Abbasi et al., 2011).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to say what its mechanism of action might be. If it’s a drug, its mechanism of action would depend on what biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its uses. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects. If it’s used in materials science, future research might focus on finding new applications for it .

properties

IUPAC Name

5-chloro-N-quinolin-3-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-13-6-5-12(19-13)14(18)17-10-7-9-3-1-2-4-11(9)16-8-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSLKIPUARKEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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